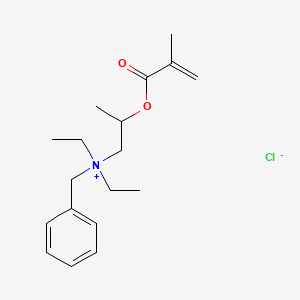
Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride is a quaternary ammonium compound. It is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its ability to act as a surfactant, antimicrobial agent, and a catalyst in organic synthesis.
Preparation Methods
The synthesis of Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride involves several steps:
Reaction of Benzyl Chloride with 2-Oxo-Propyl Methacrylate: Benzyl chloride reacts with 2-oxo-propyl methacrylate to form an intermediate product.
Reaction with Diethylamine: The intermediate product is then reacted with diethylamine to form the final compound.
Industrial production methods typically involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound. The reaction conditions often include specific temperatures, pressures, and catalysts to optimize the reaction rates and product quality .
Chemical Reactions Analysis
Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Polymerization: It can participate in polymerization reactions due to the presence of the methacrylate group.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a surfactant in various chemical reactions.
Biology: The compound exhibits antimicrobial properties, making it useful in the development of disinfectants and antiseptics.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: The compound is used in the production of dyes, inks, adhesives, and as a flame retardant in textiles
Mechanism of Action
The mechanism of action of Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death in microbial cells. In chemical reactions, it acts as a catalyst by stabilizing transition states and lowering the activation energy required for the reaction .
Comparison with Similar Compounds
Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride can be compared with other quaternary ammonium compounds such as:
- Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride
- Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
These compounds share similar structures and properties but differ in their specific functional groups and applications. This compound is unique due to its specific diethylamine group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
93842-84-3 |
|---|---|
Molecular Formula |
C18H28ClNO2 |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
benzyl-diethyl-[2-(2-methylprop-2-enoyloxy)propyl]azanium;chloride |
InChI |
InChI=1S/C18H28NO2.ClH/c1-6-19(7-2,14-17-11-9-8-10-12-17)13-16(5)21-18(20)15(3)4;/h8-12,16H,3,6-7,13-14H2,1-2,4-5H3;1H/q+1;/p-1 |
InChI Key |
CCCLZKISYVLFLD-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(C)OC(=O)C(=C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















